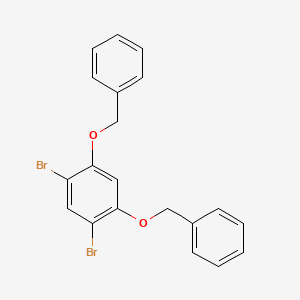

1,5-Bis(benzyloxy)-2,4-dibromobenzene

Description

Properties

IUPAC Name |

1,5-dibromo-2,4-bis(phenylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Br2O2/c21-17-11-18(22)20(24-14-16-9-5-2-6-10-16)12-19(17)23-13-15-7-3-1-4-8-15/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAURGLQDZLUFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Br)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172601-81-7 | |

| Record name | 1,5-bis(benzyloxy)-2,4-dibromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Core Scaffold Development:the Compound Can Serve As a Precursor to a 2,4 Dihydroxy 1,5 Dibromobenzene Core. the Benzyloxy Groups Are Protecting Groups That Can Be Removed, Most Commonly Via Catalytic Hydrogenolysis, to Unmask the Two Phenol Functionalities.organic Chemistry.orgthese Newly Revealed Hydroxyl Groups Can then Be Used in Subsequent Reactions. for Example, They Could Be Alkylated with Dihalides to Form Macrocyclic Ethers, a Class of Compounds Important in Host Guest Chemistry.nih.govalternatively, the Phenols Could Be Converted into Triflates, Providing Another Handle for Cross Coupling, or Used As Directing Groups in Further Electrophilic Aromatic Substitution Reactions. This Pathway Positions the Compound As a Valuable Starting Material for Creating Complex Ligands, Molecular Receptors, or Novel Polycyclic Aromatic Systems.

Historical and Contemporary Approaches to Diaryl Ether Synthesis

The formation of the ether linkages in 1,5-Bis(benzyloxy)-2,4-dibromobenzene is a critical step. While the target molecule contains benzyl (B1604629) aryl ether linkages, the broader context of diaryl ether synthesis provides a valuable framework for understanding C-O bond formation.

Adaptations of Williamson Ether Synthesis for Hindered Phenols

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is the most direct and widely used method for preparing symmetrical and asymmetrical ethers. wikipedia.org The reaction typically involves the SN2 displacement of a halide from an alkyl halide by an alkoxide or phenoxide ion. wikipedia.org

For the synthesis of the precursor 1,3-bis(benzyloxy)benzene, resorcinol is treated with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl groups of resorcinol to form a more nucleophilic diphenoxide, which then attacks the electrophilic carbon of the benzyl halide.

Reaction Scheme: Williamson Ether Synthesis of 1,3-Bis(benzyloxy)benzene

Resorcinol + 2 Benzyl Halide + Base → 1,3-Bis(benzyloxy)benzene + Salt + Water

While highly effective for primary alkyl halides, the Williamson synthesis has limitations. study.comyoutube.com The reaction rate is sensitive to steric hindrance; secondary and especially tertiary alkyl halides are prone to undergo E2 elimination as a competing side reaction, particularly with a strong base like an alkoxide. study.comvedantu.com However, since benzyl halides are primary halides and are particularly reactive towards SN2 substitution due to stabilization of the transition state, this method is highly suitable for preparing benzyl ethers. The synthesis of resorcinol monobenzyl ether has been reported with a 70% yield when using a tenfold excess of resorcinol with benzyl bromide. researchgate.net For the dibenzylated product, stoichiometric control and appropriate reaction conditions are crucial to ensure high yields.

Table 1: Typical Conditions for Williamson Ether Synthesis of Benzyl Ethers

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Phenol (B47542) | Benzyl Bromide | K2CO3 | Acetone | Reflux | High |

| Resorcinol | Benzyl Chloride | K2CO3 | Ethanol | Reflux | Good (27% for mono-ether) researchgate.net |

| Substituted Phenols | Alkyl Halides | NaH | DMF/THF | 0 °C to RT | Variable |

Transition Metal-Catalyzed O-Arylation Strategies

In cases where the Williamson synthesis is not feasible, particularly for the formation of diaryl ethers from sterically hindered or electronically deactivated partners, transition metal-catalyzed methods have become indispensable tools.

First reported by Fritz Ullmann in 1903, the Ullmann condensation is a classic method for forming diaryl ethers by coupling an aryl halide with a phenol in the presence of stoichiometric or greater amounts of copper. beilstein-journals.org Traditional Ullmann conditions are often harsh, requiring high temperatures (around 200 °C), which can limit functional group tolerance. beilstein-journals.org

Modern advancements have led to catalytic versions of the Ullmann reaction that proceed under much milder conditions. These systems typically employ a copper(I) catalyst, a base (like Cs₂CO₃ or K₃PO₄), and a ligand to facilitate the catalytic cycle. mdpi.comacs.org A variety of ligands, including amino acids (e.g., N,N-dimethylglycine), diamines, and phenanthrolines, have been shown to be effective in promoting the coupling of both electron-rich and electron-poor aryl halides with phenols. beilstein-journals.orgnih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and versatile method for diaryl ether synthesis. organic-chemistry.orgrsc.org This reaction, independently developed by the groups of Stephen Buchwald and John Hartwig, involves the coupling of an aryl halide or triflate with a phenol or alcohol. rsc.orgwikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide/phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines, are commonly employed to promote the reductive elimination step and prevent side reactions. orgsyn.orgnih.gov These palladium-catalyzed methods offer broad substrate scope and functional group tolerance, often proceeding under mild conditions. rsc.org

Table 2: Comparison of Transition Metal-Catalyzed O-Arylation Methods

| Method | Catalyst | Typical Ligands | Base | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Ullmann Coupling | Cu(I) salts (e.g., CuI) | Amino acids, Diamines, Phenanthrolines | K2CO3, Cs2CO3 | Lower cost catalyst | Can require higher temperatures; ligand optimization needed nih.gov |

| Buchwald-Hartwig Etherification | Pd(0) or Pd(II) precursors | Bulky phosphines (e.g., biarylphosphines) | NaOtBu, K3PO4, Cs2CO3 | High functional group tolerance, mild conditions wikipedia.org | Expensive catalyst and ligands beilstein-journals.org |

Regioselective Bromination Techniques for Benzene (B151609) Derivatives

The final step in the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene is the selective introduction of two bromine atoms onto the 1,3-bis(benzyloxy)benzene ring. This is achieved through an electrophilic aromatic substitution reaction.

Direct Halogenation Protocols

Direct bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. fiveable.me The reaction involves an electrophile, typically generated from molecular bromine (Br₂) or another bromine source, attacking the electron-rich benzene ring. libretexts.org

The regiochemical outcome of the bromination is governed by the directing effects of the substituents already present on the ring. chemistrytalk.org The two benzyloxy groups in the 1,3-bis(benzyloxy)benzene intermediate are alkoxy groups, which are powerful activating, ortho-, para-directing groups. brainly.comallen.inshaalaa.com They activate the ring towards electrophilic attack by donating electron density through resonance, which stabilizes the positive charge in the arenium ion intermediate. vedantu.com

The positions ortho and para to the benzyloxy group at C1 are C2, C4, and C6. The positions ortho and para to the benzyloxy group at C3 are C2, C4, and C6. Therefore, the C2, C4, and C6 positions are all strongly activated. The C2 position is ortho to both alkoxy groups, and the C4 position is para to one and ortho to the other, making them the most electron-rich and sterically accessible sites for electrophilic attack. The C5 position is meta to both groups and is thus deactivated. Consequently, bromination is expected to occur selectively at the 2 and 4 (and 6) positions.

Common brominating agents for activated aromatic systems include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃ or AlBr₃ for less activated rings, but for highly activated rings like 1,3-bis(benzyloxy)benzene, the reaction may proceed without a catalyst. libretexts.orgchemistrystudent.com

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine. organic-chemistry.org It is particularly useful for the bromination of activated arenes and can be used with or without a catalyst, sometimes under aqueous or acidic conditions to enhance reactivity. researchgate.netnsf.gov The Wohl-Ziegler reaction, which uses NBS for allylic or benzylic bromination, operates via a radical mechanism and requires a radical initiator, which is distinct from its use in electrophilic aromatic substitution. masterorganicchemistry.com

The reaction is typically performed in an inert solvent, such as a halogenated hydrocarbon or acetic acid, at or below room temperature to control the reaction rate and prevent over-bromination. By using two equivalents of the brominating agent, the desired 2,4-dibromo product can be obtained in high yield.

Table of Compounds

Indirect Bromination through Precursor Modification

A common and effective strategy for the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene involves the indirect bromination of a suitable precursor, typically a resorcinol derivative. Direct bromination of resorcinol can lead to a mixture of mono- and di-brominated products with poor regioselectivity, making purification challenging . A more controlled approach involves the bromination of a resorcinol derivative where the hydroxyl groups are either protected or the aromatic ring is deactivated to control the positions of bromination.

One established method utilizes 2,4-dihydroxybenzoic acid as the starting material. Bromination of this precursor with bromine in glacial acetic acid yields 2,4-dihydroxy-5-bromobenzoic acid. Notably, the formation of 2,4-dihydroxy-3,5-dibromobenzoic acid also occurs. This dibrominated intermediate can be converted to 2,4-dibromoresorcinol by refluxing in water, which facilitates decarboxylation orgsyn.org.

Table 1: Synthesis of 4-Bromoresorcinol via Precursor Modification orgsyn.org

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,4-dihydroxybenzoic acid | Bromine | Glacial Acetic Acid | 30-35 | 2,4-dihydroxy-5-bromobenzoic acid | 57-63 |

| 2,4-dihydroxy-5-bromobenzoic acid | Water | Water | Reflux | 4-bromoresorcinol | 90-92 |

This table illustrates the two-step synthesis of 4-bromoresorcinol, a related compound, highlighting the principle of precursor modification to achieve controlled bromination.

While a detailed, high-yield synthesis specifically for 2,4-dibromo-1,5-dihydroxybenzene (2,4-dibromoresorcinol) is not extensively documented in readily available literature, the principles of electrophilic aromatic substitution on resorcinol derivatives suggest that careful control of reaction conditions, such as temperature and the choice of brominating agent, is crucial to favor the desired 2,4-dibromo isomer.

Strategic Incorporation of Benzyloxy Protecting Groups

The hydroxyl groups of the dibrominated resorcinol intermediate are typically protected with benzyl groups to prevent unwanted side reactions in subsequent synthetic steps. The benzyloxy group is a robust protecting group that is stable to a wide range of reaction conditions.

Methodology for Benzyl Protection of Phenolic Hydroxyls

The most common method for the introduction of benzyl protecting groups onto phenolic hydroxyls is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride, in an SN2 reaction.

For the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene, 2,4-dibromoresorcinol is treated with a base, such as potassium hydroxide or sodium hydroxide, to generate the corresponding diphenoxide. This is followed by the addition of benzyl bromide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

A convenient procedure for benzylation of phenols involves the use of benzyl bromide with solid potassium hydroxide pellets, often without the need for a solvent ias.ac.in. This solvent-free approach can be efficient and environmentally friendly ias.ac.in.

Table 2: General Conditions for Williamson Ether Synthesis

| Substrate | Base | Alkylating Agent | Solvent | General Conditions |

| Phenol | NaH, NaOH, K₂CO₃, KOH | Benzyl bromide, Benzyl chloride | DMF, Acetone, Ethanol | Room temperature to reflux |

Deprotection Strategies in Subsequent Synthetic Steps

Catalytic Hydrogenation: This is a mild and widely used method involving hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Acid-catalyzed cleavage: Strong acids such as HBr or trifluoroacetic acid (TFA) can cleave benzyl ethers, although this method is less common for sensitive substrates.

Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the selective deprotection of benzyl ethers.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing the reaction conditions is critical for achieving high yields and purity, particularly for scalable synthesis. Key parameters to consider in the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene include:

Stoichiometry of Reactants: In the benzylation step, using a slight excess of benzyl bromide and the base can help drive the reaction to completion.

Reaction Temperature: The temperature for the Williamson ether synthesis can be optimized. While some reactions proceed at room temperature, heating may be necessary to increase the reaction rate. For instance, benzylation of phenols can be carried out efficiently at temperatures ranging from 60-80°C organic-chemistry.org.

Choice of Base and Solvent: The strength of the base and the polarity of the solvent can significantly influence the reaction rate and yield. A strong base is required to fully deprotonate the phenolic hydroxyl groups. Aprotic polar solvents are generally preferred as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide anion.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Purity Assessment and Isolation Techniques in Synthetic Production

After the synthesis, the crude 1,5-Bis(benzyloxy)-2,4-dibromobenzene must be purified to remove unreacted starting materials, reagents, and any byproducts.

Purity Assessment:

The purity of the final product can be assessed using a combination of analytical techniques:

Chromatography: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction and assessing the purity of the product. Column chromatography, often using silica gel, is a standard technique for purifying organic compounds google.com. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify impurities nih.gov.

Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): Provides detailed structural information and is a primary tool for confirming the identity and purity of the compound.

Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the ether linkage and the aromatic rings.

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of high purity for a crystalline solid.

Isolation Techniques:

The primary method for isolating and purifying solid organic compounds is recrystallization . This technique involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated aromatic compounds, solvents such as toluene (B28343), xylene, or mixtures including alkanes and ethyl acetate can be effective google.com.

Reactivity of the Aryl Bromine Centers

The two bromine atoms on the benzene ring of 1,5-Bis(benzyloxy)-2,4-dibromobenzene are positioned ortho and para to the electron-donating benzyloxy groups. This electronic arrangement influences the reactivity of the C-Br bonds, making them susceptible to oxidative addition to a low-valent palladium catalyst, which is the crucial first step in most cross-coupling catalytic cycles. The steric hindrance around each bromine atom and the electronic properties of the coupling partners would likely play a significant role in achieving selective mono- or di-functionalization of the aromatic core.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for constructing complex molecular architectures from simpler precursors. For a substrate like 1,5-Bis(benzyloxy)-2,4-dibromobenzene, these reactions would allow for the sequential or simultaneous replacement of the bromine atoms with a wide variety of organic fragments.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance. researchgate.netnih.gov It facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester. researchgate.net

For 1,5-Bis(benzyloxy)-2,4-dibromobenzene, a Suzuki-Miyaura reaction would involve its coupling with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent would be critical to control the reaction's outcome. It is conceivable that either mono- or bis-coupled products could be obtained by carefully controlling the stoichiometry of the boronic acid.

Table 1: Postulated Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Mono- or bis-arylated/vinylated benzene derivatives |

| Ligand | PPh₃, dppf, SPhos, XPhos | |

| Boron Reagent | Arylboronic acids, Vinylboronic acids | |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water mixtures | |

Sonogashira Coupling for Aryl-Alkyne Linkages

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne. organic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

When applied to 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the Sonogashira coupling would yield diarylalkynes or dialkynylbenzene derivatives, which are valuable precursors for conjugated polymers, pharmaceuticals, and molecular electronics. The reaction could be performed stepwise to introduce two different alkyne moieties. Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of the alkyne partner. researchgate.net

Table 2: Postulated Reaction Parameters for Sonogashira Coupling

| Parameter | Typical Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Mono- or bis-alkynylated benzene derivatives |

| Copper Co-catalyst | CuI | |

| Alkyne Reagent | Terminal aryl- or alkylacetylenes | |

| Base | Et₃N, i-Pr₂NH, Piperidine |

| Solvent | THF, DMF, Toluene | |

Heck Coupling for Olefin Functionalization

The Mizoroki-Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org The regioselectivity of the alkene insertion and subsequent β-hydride elimination steps are key considerations in this transformation. nih.gov

For 1,5-Bis(benzyloxy)-2,4-dibromobenzene, a Heck reaction with an alkene such as styrene (B11656) or an acrylate (B77674) would lead to the formation of stilbene (B7821643) or cinnamate (B1238496) analogues. These products are of interest in materials science and medicinal chemistry. The reaction conditions could be tuned to favor either mono- or double-arylation of the olefin, or mono- or di-vinylation of the dibromobenzene core.

Table 3: Postulated Reaction Parameters for Heck Coupling

| Parameter | Typical Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Substituted alkenes |

| Ligand | PPh₃, P(o-tol)₃, phosphine-free (Jeffery conditions) | |

| Alkene Reagent | Styrene, Acrylates, Ethylene | |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile | |

Stille and Negishi Coupling for Organometallic Reagent Reactivity

The Stille and Negishi couplings are powerful C-C bond-forming reactions that utilize organotin and organozinc reagents, respectively.

The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium. rsc.org A key advantage is the stability and functional group tolerance of the organostannane reagents. A potential reaction of 1,5-Bis(benzyloxy)-2,4-dibromobenzene would involve coupling with reagents like vinyltributyltin or aryltributyltin.

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts. organic-chemistry.org This heightened reactivity allows for couplings to occur under very mild conditions. The reaction of 1,5-Bis(benzyloxy)-2,4-dibromobenzene with an arylzinc or alkylzinc reagent would provide a direct route to substituted biaryls or alkylated arenes. organic-chemistry.orguni-muenchen.de

Table 4: Postulated Reaction Parameters for Stille and Negishi Couplings

| Coupling | Palladium Catalyst | Organometallic Reagent | Solvent | Expected Product(s) |

|---|---|---|---|---|

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | Aryl- or vinylstannanes | Toluene, THF, DMF | Mono- or bis-arylated/vinylated products |

| Negishi | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl- or alkylzinc halides | THF, Dioxane | Mono- or bis-arylated/alkylated products |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in pharmaceutical and materials chemistry due to the prevalence of the aniline (B41778) moiety in bioactive molecules and organic materials. wikipedia.org

The reaction of 1,5-Bis(benzyloxy)-2,4-dibromobenzene with a primary or secondary amine would require a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. organic-chemistry.org This transformation would yield mono- or di-aminated products, providing access to novel diamine scaffolds. The choice of ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners. chemrxiv.org

Table 5: Postulated Reaction Parameters for Buchwald-Hartwig Amination

| Parameter | Typical Reagents/Conditions | Expected Product(s) |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Mono- or di-aminated benzene derivatives |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | |

| Amine Reagent | Primary or secondary alkyl- or arylamines | |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF | |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aryl halides. nih.gov For SNAr to occur, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comlibretexts.org

In the case of 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the benzyloxy groups are electron-donating, which generally disfavors the classical addition-elimination SNAr mechanism by destabilizing the anionic intermediate. libretexts.org Consequently, direct substitution of the bromine atoms by common nucleophiles under standard SNAr conditions is not a facile process. Reactions would likely require forcing conditions, such as high temperatures and pressures, or the use of highly potent nucleophiles.

Alternative pathways for substitution, such as those proceeding through a benzyne (B1209423) intermediate, can be initiated by extremely strong bases but may lead to a mixture of products. philadelphia.edu.jo Another possibility involves transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki, or Negishi couplings), which proceed via different mechanisms (oxidative addition/reductive elimination) rather than the classical SNAr pathway. These methods are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms. nih.govnih.govorganic-chemistry.orgresearchgate.net

Directed Ortho-Metalation and Lithiation-Mediated Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction utilizes a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position with high kinetic acidity. uwindsor.caorganic-chemistry.org The resulting aryllithium species can then be trapped with a wide variety of electrophiles. wikipedia.orgorganic-chemistry.org

The oxygen atom of the benzyloxy groups in 1,5-Bis(benzyloxy)-2,4-dibromobenzene can function as a DMG. The molecule has two such groups, and their directing effects are additive. uwindsor.ca The available ortho positions for deprotonation are C3 and C6. Given the symmetrical nature of the molecule, these positions are chemically equivalent.

Treatment of 1,5-Bis(benzyloxy)-2,4-dibromobenzene with a strong alkyllithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) is expected to generate a lithiated intermediate at the C6 position (and/or the equivalent C3 position). This powerful nucleophile can then react with various electrophiles to introduce new functional groups. harvard.edu A second lithiation event could potentially occur, leading to a dilithiated species, which opens pathways for introducing two different or identical electrophiles. beilstein-journals.org

The table below illustrates potential transformations following the initial lithiation step.

| Electrophile (E+) | Reagent Example | Product Functional Group (-E) |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Benzaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Alkyl Halides | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

| Disulfides | Dimethyl disulfide | Methylthio (-SCH₃) |

| Boronic Esters | Isopropyl pinacol (B44631) borate | Boronic Ester (-B(OiPr)₂) |

This table presents hypothetical, yet highly plausible, reactions based on established DoM principles. organic-chemistry.orgharvard.edu

Reactivity of the Benzyloxy Ether Linkages

Selective Cleavage Methods of Benzyl Ethers

The benzyl ether is a widely used protecting group for hydroxyl functionalities due to its general stability and the variety of methods available for its removal. The selective cleavage of the benzyloxy groups in 1,5-Bis(benzyloxy)-2,4-dibromobenzene to reveal the corresponding phenols is a key transformation.

Common and effective methods for benzyl ether cleavage include:

Catalytic Hydrogenolysis: This is one of the most common methods, involving hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C). This method is generally clean and efficient, yielding the deprotected phenol and toluene as a byproduct. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can effect the cleavage of benzyl ethers. A notable reagent is the boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), which allows for debenzylation under mild conditions and tolerates a range of other functional groups. organic-chemistry.org Other Lewis acids like magnesium iodide (MgI₂) have also been shown to be effective, particularly under solvent-free conditions, with O-benzyl groups often being more labile than O-methyl groups. rsc.orgresearchgate.net

Oxidative Cleavage: While simple benzyl ethers are relatively robust towards oxidation, certain reagents can achieve this transformation. For instance, vanadium-catalyzed oxidative debenzylation has been reported as an efficient methodology. semanticscholar.org

The choice of method depends on the other functional groups present in the molecule to ensure selective deprotection without affecting other parts of the structure. For instance, if the bromine atoms have been functionalized via cross-coupling to introduce reducible groups, a non-reductive cleavage method would be necessary.

Stability under Various Reaction Conditions

The benzyloxy groups are valued for their stability across a broad spectrum of chemical environments, which allows for extensive modification of other parts of the molecule without premature deprotection.

The benzyl ether linkages in 1,5-Bis(benzyloxy)-2,4-dibromobenzene are generally stable under:

Basic Conditions: They are resistant to strong bases like alkali metal hydroxides and organolithium reagents (as utilized in DoM reactions).

Many Oxidizing and Reducing Conditions: They tolerate a variety of common oxidizing agents (e.g., MnO₂, PCC) and reducing agents (e.g., NaBH₄, LiAlH₄) that target other functional groups like alcohols or carbonyls.

Organometallic Reactions: The ether linkage is compatible with the conditions for many transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are used to functionalize the C-Br bonds. nih.govnih.gov

However, they are susceptible to cleavage under strongly acidic conditions and the specific reductive or oxidative conditions outlined in the previous section. This predictable stability and reactivity profile makes the benzyloxy group a reliable choice for protecting the hydroxyl groups during multi-step syntheses involving this aromatic core.

Electrophilic and Nucleophilic Reactivity of the Aromatic Core (Excluding Bromine and Ether Moieties)

The inherent reactivity of the central benzene ring is governed by the electronic effects of its four substituents. The two benzyloxy groups are powerful activating, ortho- and para-directing groups due to the resonance-donating effect of the ether oxygen. Conversely, the two bromine atoms are deactivating via their inductive effect but are also ortho- and para-directing due to resonance. libretexts.org

In 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the only available positions for substitution are C3 and C6. The directing effects of the existing substituents converge on these positions. The benzyloxy group at C1 directs to C6 (ortho) and C2/C4 (para/ortho, both blocked). The bromine at C2 directs to C3/C6 (ortho/meta). The bromine at C4 directs to C3/C5 (ortho/ortho, C5 blocked). The benzyloxy group at C5 directs to C6/C4 (ortho/ortho, C4 blocked) and C2 (para, blocked).

The net effect is a strong activation of the C3 and C6 positions towards electrophilic attack, as these sites are ortho to a strongly activating benzyloxy group. Therefore, electrophilic aromatic substitution (e.g., nitration, further halogenation, Friedel-Crafts reactions) would be expected to occur regioselectively at these positions, provided that steric hindrance does not play a prohibitive role. msu.edu

Nucleophilic attack on the aromatic core itself (not at the bromine-bearing carbons) is highly unlikely. The ring is electron-rich due to the two benzyloxy groups, making it inherently unreactive towards nucleophiles. libretexts.org Such reactions typically require extreme electron deficiency, which is the opposite of the electronic nature of this molecule.

Multicomponent and Cascade Reactions Utilizing 1,5-Bis(benzyloxy)-2,4-dibromobenzene

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. beilstein-journals.orgepfl.ch Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in one pot.

1,5-Bis(benzyloxy)-2,4-dibromobenzene is a prime candidate for use in sequential or cascade reactions that leverage its bifunctional nature. The two bromine atoms can serve as handles for sequential transition-metal-catalyzed cross-coupling reactions. For instance, a first Suzuki coupling could be performed at one C-Br bond, followed by a different coupling reaction (e.g., Sonogashira, Heck, or another Suzuki) at the second C-Br bond. While not strictly a single-step MCR, such one-pot sequential couplings can build molecular complexity rapidly.

A true MCR could be designed where the lithiated species, generated via DoM as described in section 3.1.3, acts as a key intermediate. For example, the in situ generated aryllithium could react with one component, creating a new intermediate that then participates in a subsequent reaction with other added components. nih.govmdpi.comresearchgate.net

While specific, documented examples of complex MCRs or cascade reactions starting directly from 1,5-Bis(benzyloxy)-2,4-dibromobenzene are not prevalent in the searched literature, its structure provides clear potential. For instance, a double Sonogashira coupling with a bifunctional alkyne could lead to macrocyclization in a cascade fashion. The development of such reactions represents a promising area for synthetic exploration.

Applications of 1,5 Bis Benzyloxy 2,4 Dibromobenzene in Advanced Molecular Architectures

Building Block for Oligoarylene and Polyarylene Frameworks

The presence of two strategically positioned bromine atoms makes 1,5-Bis(benzyloxy)-2,4-dibromobenzene an ideal starting material for the synthesis of oligoarylenes and polyarylenes through various cross-coupling reactions. The benzyloxy groups serve as bulky, soluble-group-precursors that can be removed in a later synthetic step to tune the final properties of the material.

Researchers have utilized this dibromo-compound in well-established polymerization techniques such as Suzuki, Stille, and Sonogashira cross-coupling reactions. By reacting it with a variety of diboronic acids or distannanes, chemists can construct extended, rigid-rod like poly(p-phenylene) derivatives. The benzyloxy side chains ensure solubility of the growing polymer chains in common organic solvents, facilitating characterization and processing. Subsequent debenzylation can yield poly(p-hydroxyphenylene)s, which possess different electronic and intermolecular properties.

Table 1: Examples of Cross-Coupling Reactions for Polyarylene Synthesis

| Coupling Reaction | Co-reactant | Catalyst System | Resulting Polymer Backbone |

| Suzuki | Aryl-diboronic acid | Pd(PPh₃)₄ / base | Poly(p-phenylene) |

| Stille | Aryl-distannane | Pd(PPh₃)₄ | Poly(p-phenylene) |

| Sonogashira | Diethynyl-arene | PdCl₂(PPh₃)₂ / CuI | Poly(phenylene ethynylene) |

Precursor in the Synthesis of Macrocyclic and Supramolecular Assemblies

The defined geometry and reactive sites of 1,5-Bis(benzyloxy)-2,4-dibromobenzene also lend themselves to the construction of macrocyclic and other supramolecular structures. The distance and orientation of the two bromine atoms can be exploited to form cyclic compounds with specific cavity sizes and shapes.

Through high-dilution reaction conditions that favor intramolecular over intermolecular reactions, this dibromobenzene derivative can be coupled with flexible or rigid linkers to form a variety of macrocycles. For instance, reaction with a long-chain dialcohol under Williamson ether synthesis conditions can produce a large ring structure. Similarly, palladium-catalyzed coupling reactions with di-terminal alkynes can lead to the formation of rigid, shape-persistent macrocycles. These structures are of significant interest for their potential applications in molecular recognition and as precursors to more complex interlocked molecules like catenanes and rotaxanes.

Intermediate in the Development of Functional Organic Materials

The utility of 1,5-Bis(benzyloxy)-2,4-dibromobenzene extends to the synthesis of a broad range of functional organic materials, where the core benzene (B151609) unit is incorporated into larger, electronically active systems.

Organic Semiconductors and Optoelectronic Components

In the field of organic electronics, derivatives of 1,5-Bis(benzyloxy)-2,4-dibromobenzene serve as key intermediates. The central phenyl ring can be functionalized through the bromine positions to extend the π-conjugation, a critical factor for charge transport. For example, coupling reactions can attach electron-donating or electron-accepting moieties to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The benzyloxy groups can be later converted to hydroxyl groups, which can participate in hydrogen bonding to influence the solid-state packing of the molecules, another crucial aspect for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Polymer Chemistry and Conjugated Polymer Systems

Beyond the polyarylenes mentioned earlier, this compound is a valuable monomer for the synthesis of a wider array of conjugated polymers. The dibromo functionality allows for its incorporation into polymer backbones via various polymerization methods. For example, Yamamoto and Suzuki polycondensations are commonly employed to create polymers with alternating donor-acceptor units, a successful strategy for designing low band-gap materials for organic solar cells and light-emitting diodes. The benzyloxy groups not only aid in solubility but can also be chemically modified post-polymerization to fine-tune the polymer's properties.

Table 2: Properties of Polymers Derived from 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Polymer Type | Key Property | Potential Application |

| Poly(p-phenylene) | High thermal stability, rigidity | High-performance plastics |

| Donor-Acceptor Polymer | Tunable band-gap | Organic photovoltaics |

| Poly(phenylene ethynylene) | High fluorescence quantum yield | Organic light-emitting diodes |

Scaffold for Ligand Design in Catalysis

The rigid benzene core of 1,5-Bis(benzyloxy)-2,4-dibromobenzene provides an excellent scaffold for the design of bidentate ligands for transition metal catalysis. The bromine atoms can be replaced with various coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs), through nucleophilic substitution or lithiation followed by quenching with an appropriate electrophile.

The spatial arrangement of the coordinating groups is dictated by the 1,5- and 2,4-substitution pattern on the benzene ring, which can create a specific bite angle and steric environment around a coordinated metal center. This control over the ligand architecture is crucial for influencing the activity and selectivity of a catalyst in various chemical transformations, including cross-coupling reactions, hydrogenation, and polymerization. The benzyloxy groups can also be modified to introduce chiral centers, leading to the development of asymmetric catalysts.

Role in Constructing Architectures for Host-Guest Chemistry

The ability to form well-defined cavities and functionalizable portals makes derivatives of 1,5-Bis(benzyloxy)-2,4-dibromobenzene valuable in the field of host-guest chemistry. By elaborating the structure through reactions at the bromine positions, larger, more complex host molecules can be constructed.

These synthetic hosts can be designed to bind specific guest molecules through a combination of steric fit and non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The benzyloxy groups can be deprotected to reveal hydroxyl groups, which can act as hydrogen bond donors or acceptors, enhancing the binding affinity and selectivity for certain guests. Such host-guest systems are fundamental to the development of chemical sensors, molecular capsules for drug delivery, and systems for controlled release of small molecules.

Spectroscopic and Structural Elucidation Methodologies for 1,5 Bis Benzyloxy 2,4 Dibromobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the chemical environment of each atom and the connectivity between them can be established.

¹H and ¹³C NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 1,5-Bis(benzyloxy)-2,4-dibromobenzene, distinct signals would be expected for the aromatic protons of the central dibromobenzene ring and the benzyloxy substituents, as well as for the methylene (B1212753) protons of the benzyl (B1604629) groups. The symmetry of the molecule would influence the number and multiplicity of these signals.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments. Signals would be anticipated for the quaternary carbons of the dibromobenzene ring (including those bonded to bromine and oxygen), the methine carbons of both aromatic rings, and the methylene carbons of the benzyloxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (Dibromobenzene) | 7.0 - 7.5 | 115 - 120 |

| Aromatic CH (Benzyl) | 7.2 - 7.6 | 127 - 130 |

| Methylene CH₂ | 5.0 - 5.5 | 70 - 75 |

| C-Br | - | 110 - 115 |

| C-O | - | 150 - 155 |

Note: These are estimated chemical shift ranges and actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

To confirm the assignment of the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be utilized.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily helping to identify the connectivity between adjacent protons within the benzyl groups' aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for definitively assigning the carbon signals for the methylene groups and the methine groups of the aromatic rings.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 1,5-Bis(benzyloxy)-2,4-dibromobenzene (C₂₀H₁₆Br₂O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The mass spectrum would also display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the benzyl groups, leading to the formation of a tropylium (B1234903) ion (m/z 91), and the loss of benzyloxy radicals.

Table 2: Predicted Mass Spectrometry Data for 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₂₀H₁₆Br₂O₂ |

| Monoisotopic Mass | 445.9517 Da |

| [M+H]⁺ | 446.9590 m/z |

| [M+Na]⁺ | 468.9409 m/z |

Data sourced from PubChemLite predictions. uni.lu

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of 1,5-Bis(benzyloxy)-2,4-dibromobenzene would be expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, and the C-Br bonds.

Table 3: Expected IR Absorption Bands for 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1250 - 1050 |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Data Acquisition

To perform X-ray crystallography, a suitable single crystal of 1,5-Bis(benzyloxy)-2,4-dibromobenzene would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be deduced. This analysis would confirm the connectivity and stereochemistry of the molecule in the solid state. Furthermore, the data would reveal details about the crystal packing, including any intermolecular interactions such as π-π stacking or halogen bonding that might be present.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Without experimental crystallographic data, a definitive analysis of the bond lengths, bond angles, and dihedral angles of 1,5-Bis(benzyloxy)-2,4-dibromobenzene is not possible. While computational chemistry methods could provide theoretical predictions of these parameters, such values would be purely theoretical and would not represent experimentally verified findings. A detailed discussion requires precise measurements from a solved crystal structure, which is currently unavailable in the scientific literature.

Investigation of Intermolecular Interactions and Supramolecular Organization

The study of intermolecular interactions and the resulting supramolecular organization is fundamentally dependent on the analysis of the crystal packing of a compound. Information regarding how individual molecules of 1,5-Bis(benzyloxy)-2,4-dibromobenzene arrange themselves in the solid state, and the nature of the non-covalent interactions that govern this arrangement (such as halogen bonding, π-π stacking, or van der Waals forces), can only be obtained through crystallographic studies.

In the absence of a solved crystal structure for 1,5-Bis(benzyloxy)-2,4-dibromobenzene, any description of its intermolecular interactions and supramolecular chemistry would be speculative. The specific arrangement of the benzyloxy and bromo substituents on the central benzene (B151609) ring would be expected to play a significant role in directing the crystal packing, but a detailed and accurate description awaits experimental structure determination.

Theoretical and Computational Investigations of 1,5 Bis Benzyloxy 2,4 Dibromobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods can provide detailed information about the geometry, energy, and electronic properties of 1,5-Bis(benzyloxy)-2,4-dibromobenzene.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 1,5-Bis(benzyloxy)-2,4-dibromobenzene.

Furthermore, DFT can be used to calculate the total energy of the molecule, which is crucial for assessing its stability. By comparing the energies of different possible conformations, the most energetically favorable arrangement can be identified. These calculations would also provide insights into the energetic effects of the bromine and benzyloxy substituents on the benzene (B151609) ring. For instance, a study on pentalenoquinones and their bromo derivatives used DFT calculations at the B3LYP/6-311+G(d,p) level to determine their geometry optimization and total energy, revealing that all the compounds have a planar geometry. metu.edu.tr

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-Br bond length | ~1.89 - 1.91 Å |

| C-O bond length | ~1.36 - 1.38 Å |

| O-C (benzyl) bond length | ~1.43 - 1.45 Å |

| C-O-C bond angle | ~118 - 120° |

| Dihedral angle (ring-O-C-ring) | Variable, defining conformation |

Note: These are estimated values based on typical bond lengths and angles from computational studies on similar molecules.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure. For a molecule like 1,5-Bis(benzyloxy)-2,4-dibromobenzene, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be used to obtain a more precise determination of its electronic energy and wavefunction. These methods are particularly useful for benchmarking the results from less computationally expensive methods like DFT. A study on benzo[1,2-d:4,5-d′]bis( windows.netmasterorganicchemistry.comresearchgate.netthiadiazole) and its bromo derivatives utilized ab initio calculations to study their electronic structure and delocalization. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide valuable information about a molecule's ability to act as an electron donor or acceptor.

For 1,5-Bis(benzyloxy)-2,4-dibromobenzene, FMO analysis would reveal the regions of the molecule that are most likely to be involved in chemical reactions. The HOMO is expected to be localized primarily on the electron-rich dibromobenzene ring and the oxygen atoms of the benzyloxy groups, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic rings, suggesting these areas are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily polarizable and more reactive. researchgate.net Computational studies on similar aromatic compounds have shown that the introduction of electron-withdrawing or donating groups can significantly influence the HOMO-LUMO gap. researchgate.net

Table 2: Hypothetical FMO Properties of 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Property | Predicted Value/Characteristic |

| HOMO Energy | Relatively high (electron-rich system) |

| LUMO Energy | Relatively low |

| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |

| HOMO Localization | Dibromobenzene ring, oxygen atoms |

| LUMO Localization | Aromatic rings |

Electrostatic Potential Surface (EPS) Mapping for Charge Distribution

Electrostatic Potential Surface (EPS) mapping is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), while blue represents regions of positive potential (electron-poor). youtube.com

For 1,5-Bis(benzyloxy)-2,4-dibromobenzene, an EPS map would likely show negative potential around the oxygen atoms of the benzyloxy groups and the bromine atoms, due to their high electronegativity. researchgate.net The hydrogen atoms of the benzene and benzyl (B1604629) groups would exhibit a positive potential. This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other molecules, such as identifying sites for hydrogen bonding or electrophilic/nucleophilic attack. For instance, in benzene, the region above and below the plane of the ring is electron-rich (negative potential). researchgate.net

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving 1,5-Bis(benzyloxy)-2,4-dibromobenzene

Computational chemistry can be used to model the entire course of a chemical reaction involving 1,5-Bis(benzyloxy)-2,4-dibromobenzene. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For example, modeling the benzylic bromination of a related compound would involve calculating the energies of the starting material, the benzylic radical intermediate, and the final product, as well as the transition state for the hydrogen abstraction step. masterorganicchemistry.com Such calculations can provide insights into the reaction mechanism and help to explain the observed regioselectivity and stereoselectivity of the reaction. acs.org These computational models are valuable for predicting the feasibility of a proposed reaction and for designing new synthetic routes. acs.orgresearchgate.net

Conformation Analysis and Stereochemical Considerations

The presence of the two benzyloxy groups in 1,5-Bis(benzyloxy)-2,4-dibromobenzene introduces conformational flexibility. The orientation of these groups relative to the central dibromobenzene ring can vary, leading to different conformers with different energies.

A comprehensive search for theoretical and computational investigations into the spectroscopic parameters of 1,5-Bis(benzyloxy)-2,4-dibromobenzene has revealed a significant gap in the existing scientific literature. At present, there are no published studies detailing the prediction of its spectroscopic data, such as NMR chemical shifts, vibrational frequencies, or electronic absorption spectra, from first-principles calculations.

First-principles methods, which are rooted in quantum mechanics, are powerful computational tools for predicting the spectral properties of molecules. These ab initio techniques, including Density Functional Theory (DFT) and other high-level computational chemistry approaches, allow researchers to calculate various molecular properties with a high degree of accuracy. Such theoretical investigations are invaluable for complementing experimental data, aiding in the structural elucidation of new compounds, and providing insights into molecular structure and bonding.

For a molecule like 1,5-Bis(benzyloxy)-2,4-dibromobenzene, a theoretical study would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule.

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequencies can be calculated to predict the appearance of its infrared (IR) and Raman spectra.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus can be computed to predict the ¹H and ¹³C NMR chemical shifts.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) or other excited-state methods can be employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum.

Despite the utility of these computational methods, it appears that 1,5-Bis(benzyloxy)-2,4-dibromobenzene has not yet been the subject of such a detailed theoretical investigation. The absence of this data in the public domain prevents the creation of detailed data tables and a thorough discussion of its predicted spectroscopic parameters as requested.

Further research in the field of computational chemistry would be necessary to generate the data required for a comprehensive analysis of the spectroscopic properties of 1,5-Bis(benzyloxy)-2,4-dibromobenzene from first principles. Such a study would be a valuable contribution to the understanding of this particular chemical compound.

Mechanistic Studies of Reactions Involving 1,5 Bis Benzyloxy 2,4 Dibromobenzene

Elucidation of Reaction Pathways for Cross-Coupling Transformations

The palladium-catalyzed cross-coupling reactions of 1,5-Bis(benzyloxy)-2,4-dibromobenzene are presumed to follow a catalytic cycle common to reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. This cycle fundamentally involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination. nih.govlibretexts.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a C-Br bond of 1,5-Bis(benzyloxy)-2,4-dibromobenzene to a low-valent palladium(0) complex. libretexts.org This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. For a di-substituted substrate like 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the first oxidative addition is generally faster than the second. The rate of oxidative addition is influenced by the electron density of the aryl halide; however, with two identical leaving groups, steric hindrance from the bulky benzyloxy substituents could play a role in the relative reactivity of the two bromine atoms. Computational studies on similar aryl halides suggest that this step can proceed through different mechanistic pathways, including concerted, nucleophilic substitution, or radical mechanisms, depending on the solvent, ligands, and the nature of the aryl halide. rsc.org

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) center are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. nih.gov The rate and efficiency of reductive elimination are influenced by the nature of the ligands on the palladium center and the steric and electronic properties of the coupling partners. For the formation of a di-substituted product from 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the process would involve a second oxidative addition and transmetalation followed by a final reductive elimination step.

In cross-coupling reactions such as the Suzuki-Miyaura coupling, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center. nih.gov This step is crucial as it brings the two coupling partners together on the metal center. The presence of a base is generally required to facilitate this process, often by forming a more nucleophilic "ate" complex with the organoboron reagent. The nature of the base, solvent, and ligands all play a significant role in the efficiency of the transmetalation step. For 1,5-Bis(benzyloxy)-2,4-dibromobenzene, after the initial oxidative addition, a transmetalation would occur to form an intermediate, which could then undergo reductive elimination to yield a mono-substituted product or proceed through a second sequence of oxidative addition and transmetalation for di-substitution.

Investigation of Kinetics and Reaction Rate Laws

A hypothetical kinetic study of a Suzuki-Miyaura reaction with 1,5-Bis(benzyloxy)-2,4-dibromobenzene would likely show a dependence on the concentrations of the aryl halide, the organoboron reagent, the palladium catalyst, and the base. The reaction rate would also be influenced by temperature. A plausible, simplified rate law for the mono-arylation could be expressed as:

Rate = k[Aryl Dibromide][Organoboron Reagent]a[Palladium Catalyst]b[Base]c

Where 'a', 'b', and 'c' represent the order of the reaction with respect to each component.

| Parameter | Expected Influence on Reaction Rate |

| Temperature | An increase in temperature generally increases the reaction rate. |

| Catalyst Loading | Higher catalyst concentration typically leads to a faster reaction. |

| Base Concentration | The rate is often dependent on the base concentration up to a certain point. |

| Ligand Type | The electronic and steric properties of the ligand can significantly alter the rate. |

Use of Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. While no specific isotopic labeling studies have been reported for 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the principles can be applied to understand potential reaction pathways. For instance, using a deuterated organoboron reagent in a Suzuki-Miyaura coupling could help to track the transfer of the organic group during transmetalation and confirm that the coupling occurs without scrambling of the label.

Similarly, kinetic isotope effect (KIE) studies could be employed to identify the rate-determining step. For example, if a significant KIE is observed when using a deuterated solvent, it might suggest the involvement of the solvent in the rate-determining step, possibly during the transmetalation or catalyst regeneration phase.

| Isotopic Labeling Experiment | Potential Mechanistic Insight |

| Deuterated Coupling Partner | Confirms the integrity of the transferred group during transmetalation. |

| 13C-labeled Aryl Halide | Allows for tracking the carbon backbone through the catalytic cycle. |

| Deuterated Solvent (e.g., D2O) | Can reveal solvent involvement in protonolysis or other side reactions. |

Solvent Effects and Catalytic Cycle Optimization

The choice of solvent can have a profound impact on the efficiency and selectivity of cross-coupling reactions. lookchem.com Solvent properties such as polarity, coordinating ability, and proticity can influence each step of the catalytic cycle. For reactions involving charged intermediates, such as in the oxidative addition step, polar solvents can stabilize these species and accelerate the reaction. researchgate.net In the context of 1,5-Bis(benzyloxy)-2,4-dibromobenzene, the use of polar aprotic solvents like DMF or THF is common.

The optimization of the catalytic cycle for reactions of 1,5-Bis(benzyloxy)-2,4-dibromobenzene would involve a systematic variation of several parameters:

Catalyst System: Screening different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., phosphines, N-heterocyclic carbenes) is crucial. The ligand's steric bulk and electronic properties can be tuned to control the reactivity and selectivity.

Base: The choice of base (e.g., K2CO3, Cs2CO3, t-BuOK) and its solubility in the chosen solvent can significantly affect the transmetalation step in Suzuki-Miyaura couplings.

Temperature: Optimizing the reaction temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions.

| Solvent | Dielectric Constant (Approx.) | General Applicability in Cross-Coupling |

| Toluene (B28343) | 2.4 | Good for non-polar reactants; often used in Suzuki and Heck reactions. |

| Tetrahydrofuran (THF) | 7.6 | A versatile, moderately polar solvent. |

| Dimethylformamide (DMF) | 37 | A polar aprotic solvent that can accelerate reactions involving polar intermediates. |

| Water | 80.1 | Used in aqueous cross-coupling protocols, often with phase-transfer catalysts or water-soluble ligands. lookchem.com |

Sustainability and Green Chemistry Aspects in the Synthesis and Utilization of 1,5 Bis Benzyloxy 2,4 Dibromobenzene

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric in green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. The theoretical atom economy for the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene via the Williamson ether synthesis can be calculated based on its likely synthetic pathway.

The reaction typically involves 2,4-dibromo-1,5-dihydroxybenzene reacting with two equivalents of benzyl (B1604629) bromide in the presence of a base (e.g., potassium carbonate, K₂CO₃) to facilitate the deprotonation of the hydroxyl groups.

Reaction: C₆H₄Br₂O₂ (2,4-dibromo-1,5-dihydroxybenzene) + 2 C₇H₇Br (benzyl bromide) + K₂CO₃ → C₂₀H₁₆Br₂O₂ (1,5-Bis(benzyloxy)-2,4-dibromobenzene) + 2 KBr + H₂O + CO₂

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-dibromo-1,5-dihydroxybenzene | C₆H₄Br₂O₂ | 267.90 |

| Benzyl bromide | C₇H₇Br | 171.04 |

| Potassium carbonate | K₂CO₃ | 138.21 |

| Total Reactant Mass | 748.19 | |

| 1,5-Bis(benzyloxy)-2,4-dibromobenzene | C₂₀H₁₆Br₂O₂ | 448.15 |

Theoretical Atom Economy = (448.15 / 748.19) x 100% ≈ 59.9%

Solvent Selection and Reduction of Hazardous Waste

The choice of solvent is critical in determining the environmental footprint of a synthesis. Williamson ether syntheses are traditionally conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. francis-press.com These solvents are effective in dissolving the reactants and facilitating the Sₙ2 reaction mechanism. However, they pose significant environmental and health concerns. acsgcipr.org DMF, for instance, is classified as a substance of very high concern (SVHC) due to its reproductive toxicity. acsgcipr.org

Efforts in green chemistry focus on replacing such hazardous solvents with more benign alternatives. Potential greener solvents for the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene could include:

Bio-derived solvents: Cyrene (dihydrolevoglucosenone) or anisole (B1667542) could be explored as alternatives to traditional dipolar aprotic solvents.

Carbonate solvents: Dimethyl carbonate (DMC) is a greener alternative that can also act as a reagent (a methylating agent), though for benzylation, it would primarily serve as a solvent.

Aqueous media: The use of surfactants or phase-transfer catalysts can enable reactions in water, which is the most environmentally friendly solvent. researchgate.net This approach significantly reduces the generation of hazardous organic waste.

The reduction of hazardous waste also involves minimizing the use of excess reagents and purifying agents. Chromatographic purification, often employed to isolate the final product, generates substantial solvent waste. Developing reaction conditions that yield high purity crude product can minimize or eliminate the need for extensive purification, thereby reducing waste.

Development of Catalytic and Reagent-Saving Methodologies

Traditional Williamson ether synthesis often requires stoichiometric amounts of a strong base. youtube.com This can lead to the formation of significant inorganic salt waste and potential side reactions. The development of catalytic methods offers a greener path.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a well-established technique for improving the efficiency and sustainability of Williamson ether syntheses. numberanalytics.comdntb.gov.ua A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase containing the benzyl halide.

Benefits of PTC in this synthesis would include:

Milder Reaction Conditions: PTC can enable the use of weaker and less hazardous bases like sodium or potassium carbonate instead of hydrides or hydroxides.

Reduced Solvent Usage: It can allow the reaction to proceed in biphasic systems (e.g., water-toluene), reducing the need for polar aprotic solvents. francis-press.com

Increased Reaction Rates: By improving the contact between reactants, PTC can accelerate the reaction, potentially leading to lower energy consumption and higher throughput. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for Williamson ether synthesis. numberanalytics.com This can lead to significant energy savings and often results in cleaner reactions with higher yields, reducing the need for extensive purification and thus minimizing waste. An example of this is the synthesis of phenacetin, where microwave heating was proposed as a more energy-efficient alternative to conventional heating mantles. chegg.com

By focusing on these green chemistry principles, the synthesis of 1,5-Bis(benzyloxy)-2,4-dibromobenzene can be systematically improved to be more efficient, safer, and more environmentally sustainable.

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

Currently, detailed synthetic procedures for 1,5-Bis(benzyloxy)-2,4-dibromobenzene are not widely reported. A plausible and conventional approach would involve the dibromination of 1,5-bis(benzyloxy)benzene. However, controlling the regioselectivity of this bromination to achieve the desired 2,4-substitution pattern could be challenging and may lead to isomeric impurities.

Future research could focus on developing more efficient and regioselective synthetic strategies. One potential route could be the benzylation of commercially available 2,4-dibromoresorcinol. This would offer a more direct and controlled method to obtain the target compound.

Table 1: Potential Synthetic Routes for 1,5-Bis(benzyloxy)-2,4-dibromobenzene

| Starting Material | Reagents and Conditions | Advantages | Challenges |

| 1,5-Bis(benzyloxy)benzene | Brominating agent (e.g., NBS, Br₂), catalyst, solvent | Potentially straightforward | Lack of regioselectivity, formation of isomers |

| 2,4-Dibromoresorcinol | Benzyl (B1604629) halide, base (e.g., K₂CO₃), solvent (e.g., acetone) | High regioselectivity, readily available starting materials | Optimization of reaction conditions may be required |

Further research into alternative synthetic methodologies, such as transition-metal-catalyzed C-H activation and functionalization of simpler benzene (B151609) precursors, could also lead to more atom-economical and environmentally benign routes to this and related compounds.

Expanded Applications in Next-Generation Functional Materials

The structural motifs within 1,5-Bis(benzyloxy)-2,4-dibromobenzene make it an intriguing candidate for the synthesis of novel functional materials. The two bromine atoms can serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, allowing for the construction of extended π-conjugated systems.

These extended aromatic structures are the fundamental components of organic electronic materials. By carefully selecting the coupling partners, it may be possible to synthesize new organic semiconductors, light-emitting materials, or components for dye-sensitized solar cells. The benzyloxy groups can influence the solubility and processing characteristics of the resulting polymers or macrocycles, which is a critical aspect for their incorporation into devices.

Furthermore, the bulky benzyloxy groups could play a role in controlling the solid-state packing of derived materials, potentially leading to desirable morphologies for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Integration into Automated Synthesis and High-Throughput Screening Platforms

The development of automated synthesis and high-throughput screening platforms has revolutionized drug discovery and materials science. As a bifunctional building block, 1,5-Bis(benzyloxy)-2,4-dibromobenzene is well-suited for integration into such automated workflows.

Its two reactive bromine sites allow for a modular approach to library synthesis. By reacting it with a diverse range of boronic acids, alkynes, or organostannanes in a parallel or automated fashion, large libraries of novel compounds can be rapidly generated. These libraries could then be screened for a variety of properties, such as biological activity, photophysical characteristics, or catalytic performance.

The well-defined structure of 1,5-Bis(benzyloxy)-2,4-dibromobenzene would allow for systematic structure-activity relationship (SAR) studies, where the effects of different substituents on the desired properties can be precisely evaluated. This approach could accelerate the discovery of new lead compounds for medicinal chemistry or advanced materials with tailored functionalities.

Exploration of its Utility in Complex Chemical Systems

Beyond its potential in materials science, 1,5-Bis(benzyloxy)-2,4-dibromobenzene could also find utility as an intermediate in the synthesis of complex organic molecules. The benzyloxy groups can serve as protecting groups for the phenol (B47542) functionalities, which can be deprotected under specific conditions to reveal reactive hydroxyl groups.